

Application Notes & Protocols for Quantitative Analysis of Daucoidin A using HPLC

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Compound of Interest

Compound Name: Daucoidin A

Cat. No.: B15594981

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of **Daucoidin A** in various sample matrices using High-Performance Liquid Chromatography (HPLC). The described methodology is essential for researchers, scientists, and professionals involved in drug development, quality control, and pharmacokinetic studies.

Introduction

Daucoidin A is a compound of significant interest due to its potential therapeutic properties. Accurate and precise quantification of **Daucoidin A** is crucial for ensuring the quality of pharmaceutical formulations, understanding its pharmacokinetic profile, and conducting further pharmacological research. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for the determination of **Daucoidin A**.^{[1][2]} This document outlines a validated HPLC method for the quantitative analysis of **Daucoidin A**, including detailed experimental protocols and data presentation.

Principle of the Method

The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or a UV detector.^{[3][4][5]} The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The analyte is detected based on its

UV absorbance at a specific wavelength, and the concentration is determined by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Experimental Protocols

Materials and Reagents

- **Daucoidin A** reference standard (purity $\geq 98\%$)
- HPLC grade acetonitrile
- HPLC grade methanol
- Purified water (18.2 M Ω ·cm)
- Formic acid (or Phosphoric acid), analytical grade
- Syringe filters (0.22 μm or 0.45 μm , PTFE or nylon)

Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a DAD or UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 μL .
- Detection Wavelength: Determined by measuring the UV spectrum of **Daucoidin A** (e.g., 280 nm).
- Run Time: Approximately 15 minutes.

Preparation of Standard Solutions

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **Daucoidin A** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix.

- For Bulk Drug/Pharmaceutical Formulation:
 - Accurately weigh a quantity of the powdered sample equivalent to 10 mg of **Daucoidin A**.
 - Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
 - Sonicate for 15 minutes to ensure complete dissolution.
 - Make up the volume to 100 mL with methanol and mix well.
 - Filter the solution through a 0.45 µm syringe filter before injection.
- For Biological Samples (e.g., Plasma):
 - To 100 µL of plasma, add 300 µL of acetonitrile to precipitate the proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 µL of the mobile phase.
 - Filter through a 0.22 µm syringe filter before injection.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.^{[6][7]} The validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically evaluated by analyzing a blank, a placebo, and the analyte.
- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte.^[8] This is determined by injecting a series of at least five concentrations of the standard solution. The correlation coefficient (r^2) should be ≥ 0.999 .^[1]
- **Accuracy:** The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of spiked samples. The recovery should be within 98-102%.^[9]
- **Precision:** The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (%RSD). The %RSD for intra-day and inter-day precision should be $\leq 2\%$.
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.^[9]
- **Robustness:** The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.1
Theoretical Plates	≥ 2000	6500
%RSD of Peak Area	$\leq 2.0\%$	0.8%

Table 2: Linearity Data for Daucoidin A

Concentration (µg/mL)	Peak Area (mAU*s)
1	15,234
5	76,170
10	152,340
25	380,850
50	761,700
100	1,523,400
Correlation Coefficient (r ²)	≥ 0.999

Table 3: Accuracy (Recovery) Study Results

Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)	%RSD
80%	40	39.8	99.5	0.9
100%	50	50.2	100.4	0.7
120%	60	59.5	99.2	1.1

Table 4: Precision Study Results

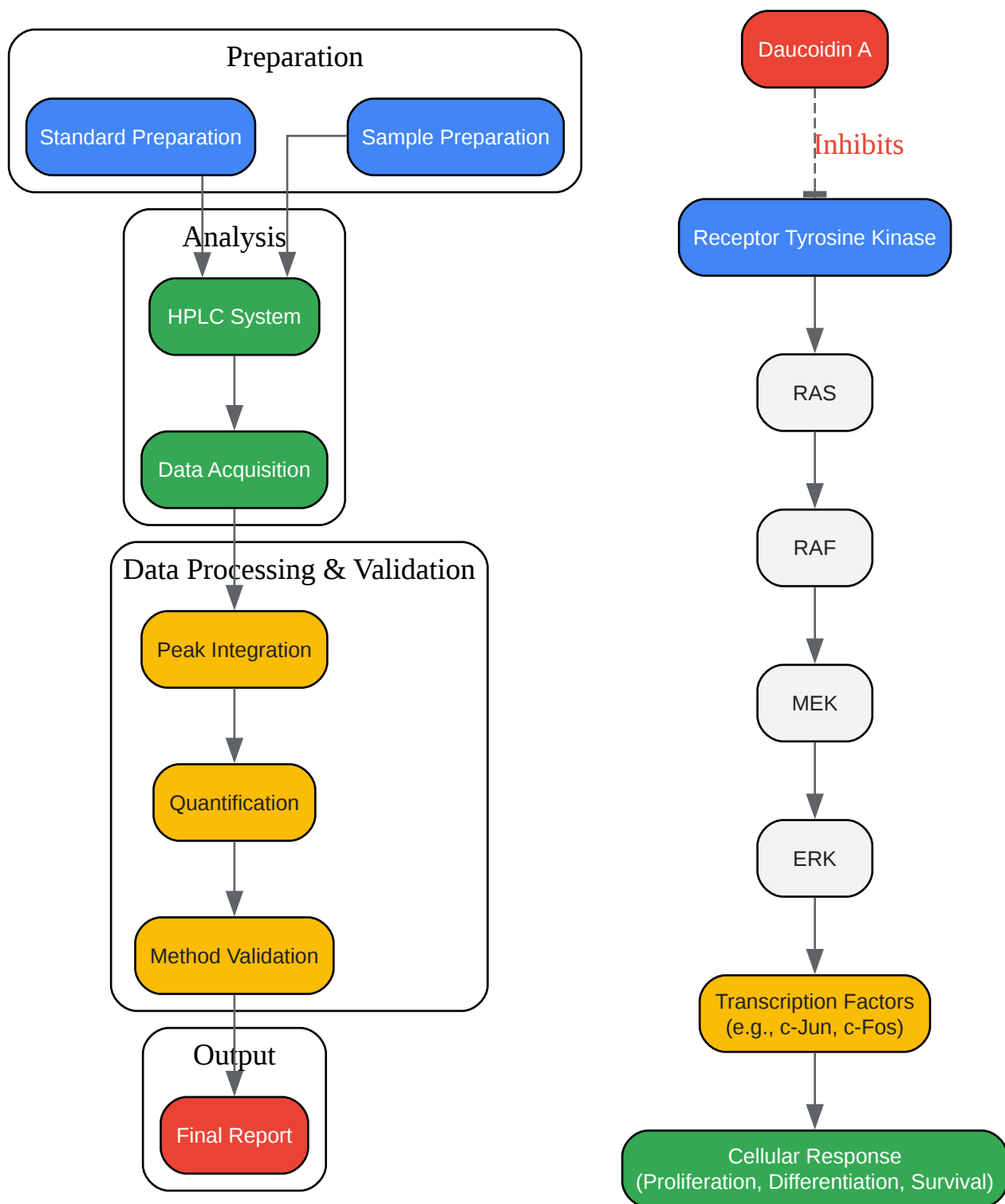
Concentration (µg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)
25	0.85	1.23
50	0.67	1.15
75	0.54	0.98

Table 5: LOD and LOQ

Parameter	Value (µg/mL)
Limit of Detection (LOD)	0.15
Limit of Quantitation (LOQ)	0.50

Visualizations

Experimental Workflow Diagram



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